3-Phenyl-3-(2,4-xylyl)phthalide
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Overview
Description
3-Phenyl-3-(2,4-xylyl)phthalide is an organic compound with the molecular formula C22H18O2 It is a member of the phthalide family, characterized by a phthalide core structure with phenyl and xylyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-3-(2,4-xylyl)phthalide typically involves the condensation of phthalic anhydride with appropriate aromatic aldehydes under acidic conditions. One common method includes the use of a Lewis acid catalyst such as aluminum chloride to facilitate the reaction. The reaction mixture is then subjected to reflux conditions to promote the formation of the phthalide ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-3-(2,4-xylyl)phthalide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the phthalide ring to a more saturated form.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of more saturated phthalide derivatives.
Substitution: Introduction of halogen, nitro, or other functional groups onto the aromatic rings.
Scientific Research Applications
3-Phenyl-3-(2,4-xylyl)phthalide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Phenyl-3-(2,4-xylyl)phthalide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Phenylphthalide: Lacks the xylyl substituent, resulting in different chemical properties.
3-(2,4-Dimethylphenyl)phthalide: Similar structure but with different substituent positions.
3-Benzylphthalide: Contains a benzyl group instead of a phenyl group.
Uniqueness
3-Phenyl-3-(2,4-xylyl)phthalide is unique due to the presence of both phenyl and xylyl groups, which confer distinct chemical and physical properties
Properties
CAS No. |
95025-68-6 |
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Molecular Formula |
C22H18O2 |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
3-(2,4-dimethylphenyl)-3-phenyl-2-benzofuran-1-one |
InChI |
InChI=1S/C22H18O2/c1-15-12-13-19(16(2)14-15)22(17-8-4-3-5-9-17)20-11-7-6-10-18(20)21(23)24-22/h3-14H,1-2H3 |
InChI Key |
ICJWVJJTLSELJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2(C3=CC=CC=C3C(=O)O2)C4=CC=CC=C4)C |
Origin of Product |
United States |
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